molecular formula C13H10F3N3O2 B2981292 N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448129-46-1

N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2981292
CAS No.: 1448129-46-1
M. Wt: 297.237
InChI Key: HGYPNZRVQPLJOL-UHFFFAOYSA-N
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Description

N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C13H10F3N3O2 and its molecular weight is 297.237. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis and chemical reactivity of pyrazole derivatives, including those similar to the specified compound, have been widely studied. These compounds are often synthesized for their potential biological activities and are involved in various chemical reactions to produce novel derivatives with potential applications in medicinal chemistry and agrochemicals. For instance, novel pyrazole derivatives have been synthesized as potential anti-inflammatory agents, showcasing significant activity in vivo against carrageenan-induced rat paw oedema, with some compounds exhibiting minimal toxicity and ulcerogenic activity compared to standard drugs (El‐Hawash & El-Mallah, 1998).

Biological Activities and Applications

  • Pyrazole derivatives have been explored for their potential as photosynthetic electron transport inhibitors. These compounds have been synthesized and evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. This research suggests the potential of pyrazole derivatives in developing herbicides that target the photosynthetic electron transport chain (Vicentini et al., 2005).

  • Additionally, certain pyrazole carboxamide derivatives, akin to the compound , have shown promising nematocidal activity against Meloidogyne incognita, highlighting their potential application in agrochemicals as novel nematocides. These derivatives were synthesized from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, showcasing the diverse functional potential of pyrazole derivatives in agricultural sciences (Zhao et al., 2017).

Properties

IUPAC Name

N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-7-2-3-8(12(16)11(7)15)17-13(20)9-6-10-19(18-9)4-1-5-21-10/h2-3,6H,1,4-5H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYPNZRVQPLJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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